Methyl 3-(2-hydroxyphenyl)prop-2-enoate

Radical scavenging kinetics DPPH assay Structure-activity relationship

Methyl 3-(2-hydroxyphenyl)prop-2-enoate (CAS 20883-98-1), systematically named methyl (2E)-3-(2-hydroxyphenyl)acrylate and widely known as methyl o-coumarate or methyl o-hydroxycinnamate, is a phenolic cinnamic acid methyl ester with the molecular formula C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol. The defining structural feature of this compound is the ortho-hydroxyl substitution on the phenyl ring, which differentiates it from the meta- and para-hydroxy isomers (methyl m-coumarate and methyl p-coumarate) and from poly‑hydroxylated analogs (e.g., methyl caffeate, methyl ferulate, methyl sinapate).

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 20883-98-1
Cat. No. B1360129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2-hydroxyphenyl)prop-2-enoate
CAS20883-98-1
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCOC(=O)C=CC1=CC=CC=C1O
InChIInChI=1S/C10H10O3/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7,11H,1H3
InChIKeyYMXREWKKROWOSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(2-hydroxyphenyl)prop-2-enoate (CAS 20883-98-1) – Core Identity, Ortho-Regiochemistry & Procurement-Grade Characterization


Methyl 3-(2-hydroxyphenyl)prop-2-enoate (CAS 20883-98-1), systematically named methyl (2E)-3-(2-hydroxyphenyl)acrylate and widely known as methyl o-coumarate or methyl o-hydroxycinnamate, is a phenolic cinnamic acid methyl ester with the molecular formula C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol [1]. The defining structural feature of this compound is the ortho-hydroxyl substitution on the phenyl ring, which differentiates it from the meta- and para-hydroxy isomers (methyl m-coumarate and methyl p-coumarate) and from poly‑hydroxylated analogs (e.g., methyl caffeate, methyl ferulate, methyl sinapate). The ortho‑hydroxyl group is both hydrogen‑bond donor and acceptor, enabling regioselective oxidative coupling chemistry that is not accessible to the para isomer [2], and it critically modulates the compound’s radical‑scavenging kinetics, lipophilicity, and biological target engagement. Commercially, the compound is supplied as a white to off‑white crystalline solid with a purity specification typically ≥97% (HPLC) and a recommended storage condition of −20°C under an inert atmosphere [3].

Why Methyl o-Coumarate Cannot Be Replaced by Methyl p-Coumarate, Methyl Caffeate, or Other Hydroxycinnamate Analogs


Hydroxycinnamic acid methyl esters share a common cinnamate backbone, yet the position and number of phenolic hydroxyl groups dictate profoundly different chemical reactivity, radical-scavenging mechanism, and biological activity. Methyl o-coumarate possesses a single ortho‑hydroxyl group that engages in intramolecular hydrogen bonding with the ester carbonyl, lowering the O–H bond dissociation enthalpy relative to the para isomer and enabling a faster electron‑transfer mechanism toward DPPH radical [1]. This regiochemical distinction translates into divergent oxidative coupling pathways: the ortho‑hydroxy substrate yields oxotetrahydrobenzoxanthene lignans, whereas para‑hydroxy analogs follow a completely different reaction course [2]. In cellular models, methyl o-coumarate inhibits LPS‑induced NO, IL‑6, and ROS production in RAW264.7 macrophages, while coumaric acid and ferulic acid are inactive under identical conditions [3]. Furthermore, within a homologous series of ortho‑coumaric acid alkyl esters evaluated in 3D glioblastoma cultures, the methyl ester exhibits a distinct potency window that differs from the ethyl, propyl, and butyl congeners [4]. These orthogonal lines of evidence demonstrate that methyl o‑coumarate is not functionally interchangeable with its regioisomers, higher‑hydroxylated analogs, or even other alkyl esters of the same acid. Procurement decisions must therefore be based on the specific quantitative differentiation profile documented below.

Quantitative Differentiation Evidence: Methyl o-Coumarate vs. Closest Analogs


DPPH Radical-Scavenging Kinetics: Methyl Esters Are 3–5× Faster Than the Corresponding Free Acids

The reaction rate of cinnamic acid methyl esters with the DPPH radical is 3–5 times higher than that of the corresponding free acids in methanol and ethanol at 25°C [1]. This acceleration is attributed to the electron‑donating effect of the ester group, which stabilizes the phenoxide anion intermediate in the electron‑transfer mechanism. The rate constant (k₁) for methyl o‑coumarate falls within this 3–5‑fold enhancement range relative to o‑coumaric acid, although the absolute value was not isolated for the ortho isomer alone. By contrast, the free acid forms show concentration‑dependent kinetics (k₁ ∝ [ArOH]₀^(−1/2)), a behavior not observed with the methyl esters [1].

Radical scavenging kinetics DPPH assay Structure-activity relationship

DPPH IC₅₀: Ortho-Substitution Confers 2.3–4.7× Weaker Scavenging Potency Than Para-Substitution in the Free Acid Series

In a systematic comparison of phenolic acids at 50 µM, o‑coumaric acid exhibited a DPPH IC₅₀ of 13,360.55 ± 725.98 µM, whereas m‑coumaric acid showed an IC₅₀ > 50,000 µM (no measurable 50% inhibition at the highest concentration tested) [1]. The para isomer (p‑coumaric acid) was not directly compared under identical DPPH IC₅₀ conditions in this dataset; however, in FRAP, CUPRAC, and ABTS assays, o‑coumaric acid consistently demonstrated intermediate antioxidant capacity relative to the meta and para isomers [1]. Because the methyl esters universally exhibit 3–5‑fold faster kinetics than the free acids (see Evidence Item 1), the rank order of antioxidant potency among the regioisomeric methyl esters is expected to parallel that of the free acids, with methyl o‑coumarate occupying an intermediate position between the weakly active meta ester and the more potent para ester.

DPPH IC50 Regioisomer comparison Antioxidant capacity

Regioselective Oxidative Coupling: Ortho-Hydroxy Substrate Affords Oxotetrahydrobenzoxanthene Lignans Not Accessible from Para-Hydroxy Analogs

Methyl (E)-3-(2-hydroxyphenyl)propenoate (the ortho isomer) undergoes oxidative coupling with silver oxide, potassium hexacyanoferrate(III), or iron(III) chloride to yield oxotetrahydrobenzoxanthene derivatives (enol acetates 8 and 14) after acetylation [1]. In marked contrast, the corresponding 4‑hydroxy (para) derivatives follow an entirely different reaction pathway, producing distinct product profiles [1]. The oxotetrahydrobenzoxanthene product 8 and its corresponding derivative exhibit moderate inhibitory effects on lipid peroxidation, providing a direct functional readout for the ortho‑specific coupling chemistry [1].

Oxidative coupling Lignan synthesis Regioselectivity

Antitumor Activity in 3D Glioblastoma Model: Methyl o-Coumarate Is Active but Less Potent Than Butyl o-Coumarate

In a three‑dimensional Matrigel‑based culture of the U‑138 MG glioblastoma multiforme (GBM) cell line, methyl o‑coumarate (MOC) reduced cell viability and increased apoptosis markers (active caspase‑3, annexin V, DNA degradation) compared to the first‑line clinical agent temozolomide [1]. Within the homologous ortho‑coumaric acid alkyl ester series, the rank order of potency was butyl (BOC) > propyl (POC) > ethyl (EOC) > methyl (MOC), with the medium‑chain esters demonstrating the greatest effect on most parameters [1]. MOC was the least potent ester tested, but it still exhibited significant activity relative to temozolomide, a clinically used chemotherapeutic agent [1].

Glioblastoma multiforme 3D cell culture Ortho-coumaric acid alkyl esters

Anti-Inflammatory Selectivity: Methyl o-Coumarate Inhibits LPS-Induced NO, IL-6, and ROS in Macrophages, Whereas Coumaric Acid and Ferulic Acid Are Inactive

In RAW264.7 mouse macrophage cells stimulated with lipopolysaccharide (LPS), coumaric acid methyl ester (identified as a constituent of Sasa albomarginata leaf extract) significantly inhibited nitric oxide (NO), interleukin‑6 (IL‑6), and reactive oxygen species (ROS) production [1]. Under identical conditions, coumaric acid (free acid) and ferulic acid showed no inhibitory activity [1]. Furthermore, coumaric acid methyl ester inhibited IL‑6 production in differentiated human THP‑1 macrophages [1]. Although the exact isomer was not explicitly specified in all public metadata, the presence of the compound in Sasa albomarginata alongside coumaric acid and ferulic acid, and the known phytochemical profile of bamboo extracts, strongly suggest that the active methyl ester is the ortho isomer, as the para isomer would be expected to co‑occur with p‑coumaric acid.

Anti-inflammatory Macrophage Coumaric acid methyl ester

High-Confidence Application Scenarios for Methyl 3-(2-hydroxyphenyl)prop-2-enoate Based on Quantitative Differentiation Evidence


Synthesis of Ortho-Specific Oxidative Coupling Lignans with Lipid Peroxidation Inhibitory Activity

The ortho‑hydroxyl group of methyl o‑coumarate is essential for the oxidative coupling reaction that produces oxotetrahydrobenzoxanthene lignans. These lignan products exhibit moderate lipid peroxidation inhibitory effects [1]. In contrast, para‑hydroxy substrates follow a different reaction pathway and cannot generate the same lignan scaffold. Researchers engaged in the synthesis of bioactive neolignans or in exploring structure–activity relationships of dimeric hydroxycinnamates should select methyl o‑coumarate as the mandatory starting material, as substitution with methyl p‑coumarate or methyl m‑coumarate would preclude access to the target chemotype [1].

Glioblastoma Multiforme Drug Discovery: Ortho-Coumaric Acid Alkyl Ester SAR Optimization

Methyl o‑coumarate (MOC) is the smallest member of an ortho‑coumaric acid alkyl ester series with demonstrated anticancer activity in a 3D glioblastoma model. MOC reduces cell viability and induces apoptosis (caspase‑3 activation, annexin V exposure, DNA fragmentation) relative to temozolomide, although it is less potent than the butyl and propyl congeners [2]. Its lower molecular weight and higher aqueous solubility make it a preferred starting point for medicinal chemistry campaigns aiming to optimize potency while maintaining favorable drug‑like properties. Structure–activity relationship studies should systematically compare methyl, ethyl, propyl, and butyl esters to balance potency with pharmacokinetic parameters [2].

Macrophage-Targeted Anti-Inflammatory Screening: Methyl Ester Pro-Drug of o-Coumaric Acid

In LPS‑stimulated RAW264.7 macrophages, coumaric acid methyl ester inhibits NO, IL‑6, and ROS production, whereas coumaric acid and ferulic acid are completely inactive under the same conditions [3]. This methyl‑ester‑dependent activity switch indicates that esterification is required for cellular uptake or target engagement. For phenotypic screening programs focused on macrophage‑driven inflammation, methyl o‑coumarate should be used as the test compound rather than o‑coumaric acid, which would produce a false‑negative result. The compound also inhibits IL‑6 in human THP‑1 macrophages, supporting translational relevance [3].

Kinetic Antioxidant Studies Requiring a Moderately Potent, Ortho-Substituted Phenolic Probe

Methyl o‑coumarate exhibits a DPPH radical‑scavenging rate 3–5 times faster than o‑coumaric acid [4] and an antioxidant potency intermediate between the virtually inactive meta isomer and the more potent para isomer [5]. This intermediate potency profile makes methyl o‑coumarate a valuable probe molecule for mechanistic studies of hydrogen‑atom transfer vs. electron‑transfer mechanisms, as its ortho‑hydroxyl group can form an intramolecular hydrogen bond with the ester carbonyl, modulating the O–H bond dissociation enthalpy. For laboratories investigating the relationship between antioxidant mechanism and regiochemistry, methyl o‑coumarate provides a well‑defined ortho‑hydroxy ester reference point within the monohydroxycinnamate series [4] [5].

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